

PT-88: A Technical Guide to a Novel and Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PT-88	
Cat. No.:	B12373596	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-88 is a novel, highly potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). As a key regulator of cell growth, proliferation, and metabolism, mTOR is a prime target in oncology research. This document provides a comprehensive technical overview of **PT-88**, including its chemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a resource for researchers in the fields of cancer biology and drug discovery.

Chemical and Physical Properties

PT-88 is a trisubstituted triazine derivative. The following table summarizes its key chemical identifiers and properties.



Property	Value	Citation
Molecular Formula	C30H31N7O5	[1]
Molecular Weight	569.62 g/mol	[1]
CAS Number	2803307-04-0 (Note: Some sources report this as Not Available)	[2]
IUPAC Name	1-(4-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl)phenyl)-3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)urea	[1]

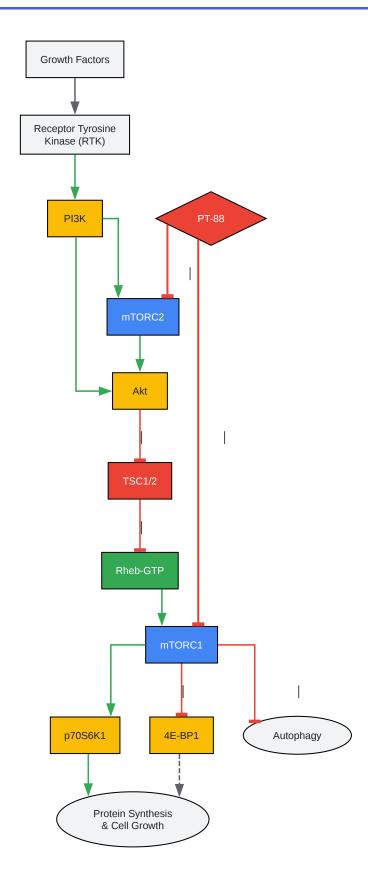
Mechanism of Action

PT-88 functions as an ATP-competitive inhibitor of mTOR kinase, demonstrating high selectivity.[3] A critical feature of **PT-88** is its ability to inhibit both of the distinct mTOR protein complexes, mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of mTOR signaling, impacting downstream pathways that control protein synthesis, cell growth, and survival. The inhibition of mTOR by **PT-88** has also been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.

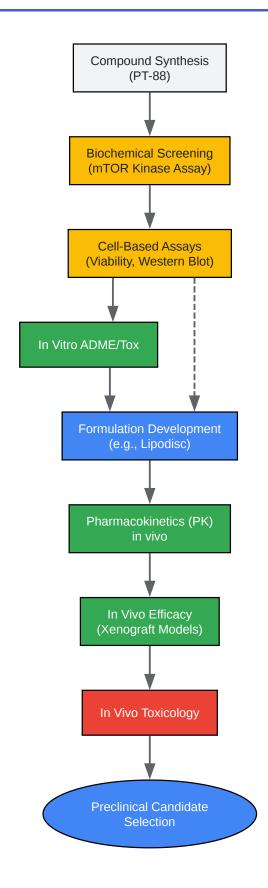
mTOR Signaling Pathway and PT-88 Inhibition

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by **PT-88**. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1 and mTORC2. **PT-88** directly inhibits the kinase activity of mTOR within both complexes, thereby blocking the phosphorylation of downstream effectors like S6K1, 4E-BP1, and Akt.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer PMID: 38661655 | MedChemExpress [medchemexpress.eu]
- To cite this document: BenchChem. [PT-88: A Technical Guide to a Novel and Selective mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373596#pt-88-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com